molecular formula C7H5BrN2S B1280480 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole CAS No. 2255-80-3

4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole

Cat. No.: B1280480
CAS No.: 2255-80-3
M. Wt: 229.1 g/mol
InChI Key: MZFRKYXVQYNOFA-UHFFFAOYSA-N
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Description

4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole is an organic compound with the molecular formula C7H5BrN2S. It is a member of the benzothiadiazole family, characterized by a benzene ring fused to a thiadiazole ring.

Biochemical Analysis

Biochemical Properties

4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole plays a significant role in biochemical reactions, particularly as an electron acceptor in various organic and biochemical processes. This compound interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. Additionally, it has been observed to induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and proteins, leading to changes in their structure and function. This binding can result in the inhibition of enzyme activity or the activation of signaling pathways. For example, the compound’s interaction with DNA can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached before any noticeable biological effects occur. These findings highlight the importance of careful dosage control in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its role as an electron acceptor. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various endogenous and exogenous compounds. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is often found in the nucleus, where it can interact with DNA and influence gene expression. Additionally, it may localize to the mitochondria, affecting mitochondrial function and cellular energy metabolism. Targeting signals and post-translational modifications play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole typically involves the bromination of 7-methylbenzo[c][1,2,5]thiadiazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like chloroform or dichloromethane at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 4-amino-7-methylbenzo[c][1,2,5]thiadiazole derivative .

Scientific Research Applications

4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole has several applications in scientific research:

    Organic Electronics: It is used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Materials Science: The compound is utilized in the development of novel materials with specific electronic properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-7-methyl-2,1,3-benzothiadiazole
  • 7-Bromo-4-methyl-2,1,3-benzothiadiazole
  • 4-Bromo-7-methylisothiazolo[4,5-c]pyridine

Uniqueness

4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of materials for organic electronics, where precise control over electronic characteristics is crucial .

Properties

IUPAC Name

4-bromo-7-methyl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c1-4-2-3-5(8)7-6(4)9-11-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFRKYXVQYNOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=NSN=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464061
Record name 4-Bromo-7-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2255-80-3
Record name 4-Bromo-7-methyl-2,1,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2255-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-7-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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